molecular formula C10H14N2O5S B14870454 N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B14870454
M. Wt: 274.30 g/mol
InChI Key: LWVZLDSJFAGACL-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide (CAS 1087646-28-3) is a chemical compound with the molecular formula C₁₀H₁₄N₂O₅S and a molecular weight of 274.29 g/mol . This product is provided with a minimum purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . As a benzenesulfonamide derivative, this compound belongs to a class of molecules that are frequently investigated in medicinal and organic chemistry for their potential biological activities . Sulfonamide derivatives are widely utilized in research as key precursors or intermediates in the synthesis of more complex molecules, such as hydrazones, which are studied for their antimicrobial and antifungal properties . The structural features of this compound, including the nitro group and sulfonamide functionality, make it a valuable building block for the development of novel pharmacologically active agents . This product is strictly for research and further manufacturing use, and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C10H14N2O5S/c1-7-3-4-9(12(14)15)5-10(7)18(16,17)11-6-8(2)13/h3-5,8,11,13H,6H2,1-2H3

InChI Key

LWVZLDSJFAGACL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-aminopropyl)-2-methyl-5-nitrobenzenesulfonamide.

    Reduction: Formation of N-(2-hydroxypropyl)-2-methyl-5-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key features of N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide with structurally analogous sulfonamides:

Compound Name Substituents/Modifications Biological Activity Pharmacokinetic Profile
This compound 2-methyl, 5-nitro, 2-hydroxypropyl Potential antitumor (inferred from polymer conjugates) Likely prolonged half-life due to polymer-like solubility
2-Methyl-5-nitrobenzenesulfonamide 2-methyl, 5-nitro Antimicrobial, anti-inflammatory Standard sulfonamide kinetics; rapid clearance
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide Bromo, chloro, naphthalene core Antitumor Not reported; likely lipophilic
(R)-N-(3-(1H-Indol-5-yloxy)-2-hydroxypropyl)-4-nitrobenzenesulfonamide Indole, nitro, hydroxypropyl Anti-HIV Enhanced cellular uptake via indole moiety
PK1 (HPMA copolymer-doxorubicin) Polymer-conjugated doxorubicin Antitumor Extended plasma half-life (93 h), tumor-targeted delivery

Pharmacokinetic and Mechanistic Insights

  • Tumor Accumulation : The hydroxypropyl group may facilitate enhanced permeability and retention (EPR) effects in tumors, as seen in HPMA copolymers like PK1, which show prolonged circulation and tumor-specific accumulation .
  • Toxicity Profile : Polymer conjugation (e.g., in PK1) reduces cardiotoxicity compared to free doxorubicin, suggesting that this compound could similarly mitigate toxicity in therapeutic applications .
  • Biological Activity : The nitro group in the compound may confer redox-modulating properties, akin to nitro-containing sulfonamides with antitumor or antimicrobial activity .

Research Findings and Implications

Antitumor Potential

PK1 demonstrated reduced systemic toxicity and retained efficacy in anthracycline-resistant cancers, supporting the utility of hydroxypropyl-modified compounds .

Antimicrobial and Anti-Inflammatory Activity

The 2-methyl-5-nitrobenzenesulfonamide core is associated with antimicrobial and anti-inflammatory effects, as seen in structurally related compounds . However, the hydroxypropyl group’s impact on these activities remains unexplored.

Q & A

Q. What are the recommended methods for synthesizing N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of the parent amine with a benzenesulfonyl chloride derivative. Key steps include:

  • Stepwise functionalization : Introduce the nitro group at the 5-position of the benzene ring via nitration, followed by sulfonamide coupling with N-(2-hydroxypropyl)amine under controlled pH (8–9) to avoid side reactions .
  • Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) and catalytic bases (e.g., triethylamine) to enhance reaction efficiency. Monitor progress via TLC or HPLC to confirm intermediate purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify the presence of the hydroxypropyl group (δ ~1.2–1.5 ppm for methylene protons) and nitro group (characteristic aromatic splitting patterns) .
    • FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water gradients .

Q. What solvent systems are suitable for solubilizing this compound in in vitro assays?

  • Polar solvents : DMSO or methanol are effective for stock solutions (e.g., 10 mM), but ensure compatibility with downstream assays. For aqueous buffers, dilute stock solutions to ≤1% DMSO to avoid cytotoxicity .
  • Stability testing : Perform UV-Vis scans (200–400 nm) to detect degradation under varying pH (4–9) and temperature (4–37°C) conditions .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxypropyl group influence biological activity, and what methods resolve this?

  • Stereochemical impact : The (R)- vs. (S)-hydroxypropyl configuration can alter binding affinity in enzyme inhibition assays (e.g., β-secretase) due to spatial orientation .
  • Resolution techniques :
    • Chiral HPLC : Use cellulose-based columns with hexane/isopropanol mobile phases to separate enantiomers .
    • X-ray crystallography : Determine absolute configuration via single-crystal analysis (e.g., CCDC deposition for validation) .

Q. What strategies are employed to address contradictions in reported bioactivity data for this compound?

  • Data reconciliation :
    • Assay variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) and normalize results using internal controls (e.g., β-actin) .
    • Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite-driven activity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins, cross-referenced with experimental SAR studies .

Q. How can this compound be integrated into targeted drug delivery systems?

  • HPMA copolymer conjugation :
    • Linker design : Attach via pH-sensitive hydrazone bonds or enzymatically cleavable peptides (e.g., GFLG) to enable tumor-specific release .
    • Biodistribution studies : Use radiolabeled (e.g., ¹⁴C) or fluorescent-tagged derivatives to track accumulation in xenograft models via PET/CT or fluorescence imaging .

Q. What experimental approaches validate the compound’s mechanism of action in anti-inflammatory or antitumor contexts?

  • Pathway analysis :
    • Western blotting : Quantify NF-κB or COX-2 expression in treated vs. untreated cells to assess anti-inflammatory effects .
    • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation assays to confirm pro-apoptotic activity .
  • In vivo models : Administer the compound (10–50 mg/kg, i.p.) in murine tumor xenografts and monitor tumor volume reduction over 21 days .

Methodological Resources

  • Structural databases : CCDC entries (e.g., 10.1107/S1600536809014457) provide crystallographic data for comparative analysis .
  • Synthesis protocols : Refer to Acta Crystallographica Section E for reproducible synthetic routes and purity standards .

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